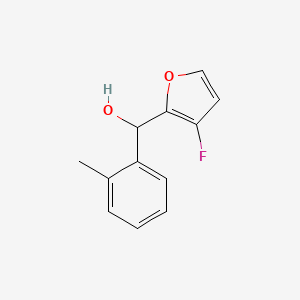
(3-Fluorofuran-2-yl)(o-tolyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluorofuran-2-yl)(o-tolyl)methanol is an organic compound with the molecular formula C12H11FO2 and a molecular weight of 206.21 g/mol . This compound features a furan ring substituted with a fluorine atom at the 3-position and a tolyl group at the 2-position, connected to a methanol group.
Preparation Methods
The synthesis of (3-Fluorofuran-2-yl)(o-tolyl)methanol typically involves the reaction of 3-fluorofuran with o-tolualdehyde in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like sodium borohydride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(3-Fluorofuran-2-yl)(o-tolyl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(3-Fluorofuran-2-yl)(o-tolyl)methanol has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving furan derivatives.
Medicine: Research into potential pharmaceutical applications includes exploring its effects on biological targets and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of (3-Fluorofuran-2-yl)(o-tolyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biological pathways. The furan ring and fluorine atom play crucial roles in its binding affinity and specificity, while the tolyl group influences its overall chemical reactivity and stability .
Comparison with Similar Compounds
(3-Fluorofuran-2-yl)(o-tolyl)methanol can be compared with other similar compounds, such as:
(3-Fluorofuran-2-yl)(p-tolyl)methanol: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
(3-Fluorofuran-2-yl)(m-tolyl)methanol: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.
(3-Fluorofuran-2-yl)(phenyl)methanol: Similar structure but with a phenyl group instead of a tolyl group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical properties and reactivity .
Properties
Molecular Formula |
C12H11FO2 |
|---|---|
Molecular Weight |
206.21 g/mol |
IUPAC Name |
(3-fluorofuran-2-yl)-(2-methylphenyl)methanol |
InChI |
InChI=1S/C12H11FO2/c1-8-4-2-3-5-9(8)11(14)12-10(13)6-7-15-12/h2-7,11,14H,1H3 |
InChI Key |
HVQDJRKQPIKMDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2=C(C=CO2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-N-{3-cyano-7,7-dimethyl-5-[2-(5-methyl-furan-2-yl)-vinyl]-6,7-dihydro-benzo[b]thiophen-2-yl}-acetamide](/img/structure/B11814852.png)

![1-(Benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B11814858.png)

![2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B11814865.png)






